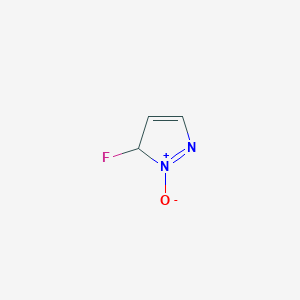

3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole

Description

Broad Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery and materials science. nih.govmdpi.com Its structure is a cornerstone in a multitude of approved therapeutic agents, and the number of drugs containing a pyrazole core has risen significantly in recent years. nih.gov This surge is partly due to the metabolic stability that the pyrazole ring imparts to a molecule. nih.gov

The versatility of the pyrazole core allows for the synthesis of a vast number of derivatives with a wide spectrum of biological activities. nih.govresearchgate.netglobalresearchonline.net These compounds have been instrumental in developing treatments for a range of diseases. nih.govglobalresearchonline.net The applications of pyrazole derivatives are extensive, with documented anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. nih.govmdpi.commdpi.com

Several blockbuster drugs are built upon a pyrazole framework, highlighting its importance in medicinal chemistry. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, and Rimonabant was developed as an anti-obesity agent. nih.gov In oncology, pyrazole-based molecules like Zanubrutinib, a potent inhibitor of Bruton's tyrosine kinase, are used to treat various B-cell malignancies. nih.gov The adaptability of the pyrazole ring allows it to serve as a bioisosteric replacement for other groups, often improving a compound's drug-like properties. mdpi.com Beyond pharmaceuticals, pyrazole derivatives are also employed in agrochemicals and as dyes. rroij.combritannica.com

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold This table is generated based on data from the text and is for illustrative purposes.

| Drug Name | Therapeutic Class | Core Function of Pyrazole |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Provides key structural framework for enzyme binding. nih.govmdpi.com |

| Zanubrutinib | Anticancer (BTK Inhibitor) | Acts as the core structure for the covalent inhibitor. nih.gov |

| Rimonabant | Anti-Obesity (CB1 Antagonist) | Forms the central scaffold of the molecule. nih.gov |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Part of the heterocyclic core influencing selectivity. nih.gov |

| Baricitinib | Anti-inflammatory (JAK Inhibitor) | A key component of the drug's heterocyclic system. nih.gov |

| Elexacaftor | Cystic Fibrosis (CFTR Modulator) | Contains a dipyrazole structure essential for its function. nih.gov |

Strategic Importance of Fluorine Incorporation in Organic Scaffolds

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a vital sub-discipline of organic chemistry. wikipedia.org The introduction of fluorine into organic molecules is a powerful strategy in drug design, with estimates suggesting that around 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.orgresearchgate.net The unique properties of the fluorine atom are responsible for its profound impact on a molecule's characteristics. Fluorine is the most electronegative element, yet it has a small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This combination of size and extreme electronegativity is unique in the periodic table. tandfonline.com

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which has significant implications for metabolic stability. chinesechemsoc.orgrsc.org Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can effectively block oxidation by metabolic enzymes like Cytochrome P450, thereby increasing the drug's half-life and bioavailability. acs.orgnih.gov

Furthermore, fluorination can strategically alter a molecule's physicochemical properties:

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of amines. tandfonline.comnih.gov This modulation can influence a drug's ionization state, solubility, and ability to permeate cell membranes. tandfonline.com

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross lipid membranes and interact with hydrophobic pockets in target proteins. researchgate.netnih.gov

Conformation and Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with biological targets. acs.org These interactions can help to lock the molecule into a bioactive conformation, thereby increasing its binding affinity and potency. researchgate.nettandfonline.com

The use of fluorine is not limited to therapeutics; the isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a critical tool in medical diagnostics and drug development research. tandfonline.comacs.org

Table 2: Effects of Fluorine Substitution on Molecular Properties This table is generated based on data from the text and is for illustrative purposes.

| Property Affected | Consequence of Fluorination | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. rsc.orgnih.gov |

| Lipophilicity | Generally Increased | Enhances membrane permeability and hydrophobic interactions. researchgate.netnih.gov |

| Binding Affinity | Often Enhanced | Can lead to favorable electrostatic interactions and conformational locking. tandfonline.comacs.org |

| Acidity/Basicity (pKa) | Modulated | Fluorine's inductive effect alters electron density at nearby functional groups. tandfonline.comnih.gov |

| Bioavailability | Often Improved | A combined result of increased stability and modulated permeability. nih.gov |

Structure

3D Structure

Properties

CAS No. |

921604-91-3 |

|---|---|

Molecular Formula |

C3H3FN2O |

Molecular Weight |

102.07 g/mol |

IUPAC Name |

3-fluoro-2-oxido-3H-pyrazol-2-ium |

InChI |

InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-3H |

InChI Key |

WRTPISISKQRNGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=[N+](C1F)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fluoro 2 Oxo Pyrazole Architectures

Established and Emerging Strategies for Pyrazole (B372694) Core Construction with Fluoro-Substitution

The synthesis of fluorinated pyrazoles is a topic of growing interest, with a significant portion of research published in recent years. researchgate.net These methods often involve either the introduction of fluorine onto a pre-existing pyrazole ring or the construction of the ring using fluorinated starting materials. researchgate.netresearchgate.net

Cyclization Reactions Involving Fluorinated β-Ketonitriles and β-Ketoesters

A common and effective method for constructing the pyrazole ring is through the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. nih.govbeilstein-journals.org When these precursors contain fluorine, this strategy provides direct access to fluorinated pyrazoles. The reaction of β-ketonitriles with sulfonyl hydrazides, for instance, can generate pyrazole intermediates in situ. chim.it

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Ref |

| β-Ketonitrile | Sulfonyl hydrazide | Pyrazole intermediate | I2-catalyzed | - | chim.it |

| Fluorinated β-ketoester | Hydrazine | Fluorinated pyrazole | - | Good to excellent | nih.gov |

Electrophilic Fluorination of Pyrazole Precursors

Direct fluorination of a pre-formed pyrazole ring is another key strategy. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this purpose. olemiss.eduresearchgate.netrsc.org Microwave-assisted electrophilic fluorination has been shown to be an efficient method, often leading to regioselective fluorination at the C4 position of the pyrazole ring. researchgate.net This method has been successfully applied to a variety of 3,5-disubstituted pyrazoles. rsc.org

| Substrate | Fluorinating Agent | Product | Conditions | Yield | Ref |

| 1-Aryl-3,5-substituted pyrazole | Selectfluor® | 4-Fluoro-1-aryl-3,5-substituted pyrazole | MeCN, Microwave (6 x 5 min) | up to 60% | researchgate.net |

| 3,5-Disubstituted pyrazole | Selectfluor® | 4-Fluoro-3,5-disubstituted pyrazole | - | up to 67% | rsc.org |

It is noteworthy that the direct fluorination of pyrazoles bearing a trifluoromethyl group can be challenging, but the development of one-pot condensation and fluorination procedures has helped to overcome this limitation. researchgate.net

Utilizing Fluorinated Building Blocks in Heterocyclic Annulation

The use of readily available fluorinated building blocks is a powerful approach in synthetic organic chemistry. ossila.comresearchgate.net Trifluoromethylated or other fluoroalkylated precursors can be used to construct the pyrazole ring through various cyclization reactions. researchgate.netenamine.netsemanticscholar.org For example, trifluoromethylated β-diazo ketones, generated in situ, can undergo intramolecular cyclization to yield fused tricyclic pyrazoles. rsc.org Similarly, [3+2] cycloaddition reactions of fluorinated nitrile imines with suitable dipolarophiles provide a direct route to trifluoromethylated pyrazoles. nih.gov

| Fluorinated Building Block | Reaction Type | Product | Ref |

| Trifluoromethylated β-diazo ketone | Intramolecular cyclization | Fused tricyclic pyrazole | rsc.org |

| Fluorinated nitrile imine | [3+2] Cycloaddition | Trifluoromethylated pyrazole | nih.gov |

| α-(Trifluoromethyl)styrenes | [3+2] Cycloaddition with CF3CHN2 | 3,5-bis(Trifluoromethyl)-4,5-dihydro-1H-pyrazoles | bohrium.com |

Regioselective Synthesis of 2-oxo-Pyrazole (Pyrazolone) Frameworks

The regioselective synthesis of pyrazolones, also known as 2-oxo-pyrazoles, is crucial for controlling the final structure and properties of the target molecule. The Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine, is a classic method that can lead to mixtures of regioisomers, especially with unsymmetrical diketones. rsc.org

Condensation of Hydrazines with Suitable Carbonyl Substrates Leading to Pyrazolones

The condensation of hydrazines with β-dicarbonyl compounds is a fundamental and widely used method for the synthesis of pyrazoles and pyrazolones. nih.govbeilstein-journals.orgorganic-chemistry.org The choice of substrates and reaction conditions plays a critical role in directing the regioselectivity of the cyclization. For instance, the reaction of β-ketoesters with hydrazine hydrate (B1144303) is a common route to 5-pyrazolones. researchgate.net The use of substituted hydrazines can lead to N-substituted pyrazolones. sci-hub.se

| Carbonyl Substrate | Hydrazine Derivative | Product | Conditions | Ref |

| β-Ketoester | Hydrazine monohydrate | 5-Pyrazolone | - | researchgate.net |

| 1,3-Diketone | Hydrazine | Pyrazole | In situ formation from ketone and acid chloride | organic-chemistry.org |

| α,β-Unsaturated enone | Hydrazine | 2-Pyrazoline | - | sci-hub.se |

Mechanistic Insights into Pyrazolone (B3327878) Formation Pathways

Understanding the reaction mechanism is key to controlling the outcome of pyrazolone synthesis. The Knorr synthesis is believed to proceed through the formation of a hydroxylpyrazolidine intermediate, with the subsequent dehydration being the rate-determining step under neutral pH conditions. rsc.org Kinetic studies have shown that the reaction between arylhydrazines and trifluoromethyl-substituted diketones is first order in both reactants at a pH greater than 1.6. rsc.org Mechanistic studies on the formation of pyrazoles from diazatitanacycles have also been reported, highlighting the role of metal-mediated N-N bond formation. rsc.orgumn.edu The initial step in the condensation of hydrazines with α,β-unsaturated carbonyl compounds typically involves a Michael addition of the hydrazine to the enone, followed by cyclization and dehydration. researchgate.net

Integration of Hypervalent Reagents in Fluorinated Pyrazole Functionalization

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, prized for their mild oxidizing capabilities, environmental friendliness, and broad synthetic utility. chim.itarkat-usa.org Their application in the realm of fluorinated pyrazoles offers novel pathways for both ring formation and subsequent functionalization, providing access to complex molecular architectures under transition-metal-free conditions.

Hypervalent iodine(III) compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosobenzene (B1197198) dichloride (PhICl₂), have been successfully employed in the synthesis and C-H functionalization of the pyrazole ring. chim.itbeilstein-journals.org These reagents act as potent electrophiles or oxidants, enabling transformations that are often difficult to achieve through traditional methods.

One notable application involves the oxidative cyclization of unsaturated precursors to form the pyrazole core. For instance, PIDA has been used to mediate the efficient cycloamination of vinyl hydrazones, providing a direct route to pyrazole derivatives. chim.it Another significant strategy is the direct functionalization of pre-formed pyrazole rings. Researchers have developed a method for the C-4 thio/selenocyanation of pyrazoles using PhICl₂ as a hypervalent iodine oxidant in conjunction with ammonium (B1175870) thiocyanate (B1210189) or potassium selenocyanate. beilstein-journals.org This metal-free approach proceeds through the in situ generation of a reactive electrophilic species, which then attacks the electron-rich C-4 position of the pyrazole. beilstein-journals.org

Furthermore, hypervalent iodine reagents are instrumental in introducing fluorinated substituents. Wang and coworkers reported a novel synthesis of 3-trifluoromethyl pyrazoles from α,β-alkynic hydrazones using a hypervalent iodine-based trifluoromethylating agent. chim.it This reaction proceeds via a successive trifluoromethylation/cyclization sequence under mild, metal-free conditions. chim.it The proposed mechanism involves the reaction of a deprotonated hydrazone with the electrophilic trifluoromethyl source, followed by cyclization to afford the desired 3-trifluoromethyl pyrazole. chim.it

The table below summarizes key findings in the application of hypervalent iodine(III) reagents for pyrazole synthesis and functionalization.

| Hypervalent Iodine Reagent | Substrate | Product Type | Key Features | Reference(s) |

| PIDA (Phenyliodine Diacetate) | Vinyl hydrazones | Substituted pyrazoles | Additive-free; Oxidative cycloamination | chim.it |

| Togni's Reagent (A hypervalent iodine trifluoromethylating agent) | α,β-Alkynic hydrazones | 3-Trifluoromethyl pyrazoles | Transition-metal-free; Electrophilic trifluoromethylation followed by cyclization | chim.it |

| PhICl₂ (Iodosobenzene dichloride) | 4-Unsubstituted pyrazoles | 4-Thio/selenocyanated pyrazoles | Metal-free; Electrophilic functionalization at C-4 position | beilstein-journals.org |

While hypervalent iodine chemistry is well-established, the exploration of other hypervalent main group elements for mediating transformations in fluoro-pyrazole systems represents a promising, albeit less developed, frontier. Hypervalent compounds of elements from groups 13, 14, 15, and 16 possess unique reactivity that could be harnessed for novel pyrazole functionalization strategies.

The concept of hypervalency, where a main group element formally exceeds the octet of electrons in its valence shell, is common for heavier elements but remains a significant synthetic challenge for lighter, second-row elements like boron and nitrogen. nih.gov However, theoretical calculations have predicted the stability of certain hypervalent nitrogen species (10-N-5), and recent breakthroughs have led to the synthesis and isolation of air-stable pentacoordinate nitrogen cationic radicals. nih.gov The unique trigonal bipyramidal geometry and the presence of a 3-center-5-electron hypervalent interaction in these species could potentially be exploited for novel reactivity at the nitrogen centers of a pyrazole ring, although this remains a theoretical prospect. nih.gov

The development of hypervalent reagents for electrophilic fluorination is also an active area of research. arkat-usa.orgrsc.org For example, stable fluoroiodanes have been prepared and used to fluorinate 1,3-dicarbonyl compounds, which are common precursors for pyrazole synthesis. rsc.orgyoutube.com Extending this concept to other main group elements could lead to new fluorinating agents with unique selectivity profiles for direct fluorination of the pyrazole core or its precursors.

The potential applications can be summarized as follows:

Hypervalent Boron/Silicon: These reagents could potentially be used to install functional groups onto the pyrazole ring through C-H activation or directed functionalization, leveraging their Lewis acidic properties and ability to form hypervalent intermediates.

Hypervalent Phosphorus/Sulfur: Known for their roles in various named reactions (e.g., Wittig, Mitsunobu), hypervalent phosphorus reagents could be designed to mediate specific transformations on substituents attached to the fluoro-pyrazole core.

Hypervalent Nitrogen: Although synthetically challenging, the development of stable hypervalent nitrogen reagents could unlock unprecedented transformations at the pyrazole nitrogen atoms, potentially influencing the electronic properties and reactivity of the entire heterocyclic system. nih.gov

The exploration of these avenues is still in its infancy, but the foundational principles of hypervalent chemistry suggest a rich field for future discovery in the synthesis and functionalization of complex heterocyclic systems like fluoro-2-oxo-pyrazoles.

Chemical Reactivity and Mechanistic Investigations of Fluoro 2 Oxo Pyrazoles

Fundamental Reactivity Patterns of Pyrazole (B372694) and Pyrazolone (B3327878) Moieties

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms. softbeam.net This structure possesses a rich and complex reactivity profile. The two nitrogen atoms confer distinct properties: the N1 atom is considered pyrrole-like and can act as a proton donor, while the N2 atom is pyridine-like and functions as a basic proton acceptor. softbeam.netmkuniversity.ac.in This dual nature makes the pyrazole ring amphoteric, capable of acting as both a weak acid and a weak base. mkuniversity.ac.in

From an electronic standpoint, the pyrazole ring is a π-excessive system. The presence of the two electronegative nitrogen atoms leads to a reduction in electron density at the C3 and C5 positions, making them electrophilic in character and susceptible to nucleophilic attack. softbeam.netmdpi.comresearchgate.net Conversely, the C4 position becomes comparatively electron-rich, rendering it the primary site for electrophilic substitution reactions such as halogenation and nitration. softbeam.netmdpi.comresearchgate.netglobalresearchonline.net While the pyrazole ring itself is generally resistant to oxidation and reduction, functional groups attached to the ring can undergo such transformations. globalresearchonline.net

Pyrazolones are derivatives of pyrazole that contain a carbonyl (oxo) group, and they exist predominantly in the keto form, though they can exhibit keto-enol tautomerism. softbeam.net This structural motif features multiple reactive sites, with the C4 position being a particularly important site for electrophilic substitution, which serves as a common pathway for the synthesis of functionalized derivatives. softbeam.net

Steric and Electronic Effects of Fluorine on Pyrazole Reactivity

Key electronic and steric effects include:

Electronic Effects : The strong electron-withdrawing nature of fluorine deactivates the pyrazole ring towards electrophilic substitution, making reactions at the C4 position more difficult compared to non-fluorinated analogues. Conversely, this electronic pull enhances the electrophilicity of the ring carbons, particularly those in close proximity to the fluorine atom, rendering the ring more susceptible to nucleophilic attack. mkuniversity.ac.innih.gov This effect is so pronounced that it can create challenges for certain catalytic reactions. mdpi.com

Steric Effects : Fluorine has a small van der Waals radius, comparable to that of a hydrogen atom. researchgate.net Consequently, its substitution for hydrogen typically introduces minimal steric hindrance. researchgate.net This unique feature allows for the modification of electronic properties without inducing the significant structural changes that larger halogens would, effectively decoupling electronic and steric effects. researchgate.net However, even with its small size, a fluorine atom can influence the accessibility of adjacent sites for nucleophilic or electrophilic attack. acs.org

The direct fluorination of pyrazole rings can be challenging, often resulting in low regioselectivity and mixtures of products. sci-hub.se Therefore, a common synthetic strategy involves the cyclization of pre-fluorinated building blocks to construct the desired fluoro-pyrazole core. sci-hub.seresearchgate.net

Table 1: Comparative Properties of Carbon-Halogen Bonds

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-F | 1.35 | 105.4 |

| C-Cl | 1.77 | 78.5 |

| C-Br | 1.94 | 65.9 |

| C-I | 2.14 | 57.4 |

Data sourced from reference olemiss.edu

Transformational Chemistry of the 2-oxo Functionality within the Pyrazole Ring

The 2-oxo functionality, which defines the pyrazolone subclass, is a key hub for chemical transformations, allowing for the synthesis of diverse and complex derivatives. The carbonyl group and its corresponding enol tautomer are central to the reactivity of the pyrazolone ring system. While the C4 position is known for electrophilic substitution, direct transformations of the oxo group itself open up unique synthetic avenues.

A significant transformation involves the reaction of the pyrazolone's enol form. For instance, pyrazolones can be converted into pyrazole-5-fluorosulfates through a reaction with sulfuryl fluoride (B91410) (SO₂F₂). This process directly engages the hydroxyl group of the enol tautomer, demonstrating a powerful method for functionalizing the pyrazolone core.

Furthermore, the oxo group can be a precursor for creating fused heterocyclic systems. In the Algar–Flynn–Oyamada (AFO) reaction, chalcones derived from pyrazolone precursors undergo oxidative cyclization in the presence of alkaline hydrogen peroxide to form pyrano[2,3-c]pyrazol-4(2H)-ones. nih.gov This transformation builds a new ring onto the pyrazolone scaffold. The resulting fused products can be further functionalized, for example, by converting the remaining hydroxyl group into an O-triflate, which then serves as a handle for various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira. nih.gov Such ring chain transformations highlight the versatility of the oxo group in advanced synthetic chemistry. tandfonline.com

Nucleophilic and Electrophilic Pathways in Fluoro-Pyrazolone Chemistry

The reactivity of fluoro-pyrazolones is dictated by the interplay between the inherent electronic properties of the pyrazolone ring and the powerful inductive effects of the fluorine substituent. In a standard pyrazole ring, the C3 and C5 positions are electron-deficient and thus act as electrophilic sites, while the C4 position is electron-rich and serves as a nucleophilic site for electrophilic attack. mkuniversity.ac.inmdpi.comresearchgate.net

The introduction of a fluorine atom, particularly at the C3 position, significantly modifies these established pathways:

Electrophilic Pathways : The potent electron-withdrawing effect of the C3-fluorine atom deactivates the entire ring system towards electrophilic attack. The nucleophilicity of the C4 position is substantially reduced, making traditional electrophilic substitutions more challenging than in their non-fluorinated counterparts.

Nucleophilic Pathways : The fluorine atom enhances the electrophilicity of the ring, especially at the C3 and C5 positions. This makes the fluoro-pyrazolone ring a better substrate for nucleophilic attack. While nucleophilic aromatic substitution on a pyrazole ring can be difficult due to its π-excess character, the presence of a strong electron-withdrawing group like fluorine can facilitate such reactions. mkuniversity.ac.inresearchgate.net The fluorine atom itself is generally not displaced in nucleophilic substitution reactions unless it is activated by other electronic factors. acs.org

Therefore, the chemistry of a 3-fluoro-2-oxo-pyrazole is dominated by nucleophilic addition or substitution reactions on the electron-poor ring, and transformations involving the 2-oxo functionality.

Table 2: Summary of Reactivity Pathways in 3-Fluoro-2-oxo-pyrazole

| Position | Inherent Reactivity (Parent Pyrazolone) | Reactivity with C3-Fluorine | Rationale |

|---|---|---|---|

| C3 | Electrophilic | Strongly Electrophilic | Additive effect of the N2 atom and the C3-fluorine substituent. |

| C4 | Nucleophilic (site for electrophilic attack) | Weakly Nucleophilic | Deactivated by the strong electron-withdrawing effect of fluorine. |

| C5 | Electrophilic | Electrophilic | Electron-deficient due to the adjacent nitrogen atoms. |

Advanced Reaction Development: Cascade, Tandem, and Multicomponent Reactions Applied to Fluoro-Pyrazolones

To enhance synthetic efficiency and build molecular complexity rapidly, modern organic synthesis has increasingly turned to cascade, tandem, and multicomponent reactions (MCRs). These advanced strategies are well-suited for the construction of highly functionalized heterocyclic systems like fluoro-pyrazolones.

A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot without the addition of new reagents. rsc.orgMulticomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates structural elements from all starting materials. tandfonline.commdpi.com These methods offer significant advantages, including high atom economy, reduced waste, and shorter reaction times. rsc.orgtandfonline.com

While specific examples for "3-Fluoro-2-oxo-3H-2lambda5-pyrazole" are not extensively detailed, the principles have been broadly applied to the synthesis of related pyrazole structures:

Multicomponent Synthesis of Pyrazoles : Researchers have developed numerous MCRs to access the pyrazole core. For instance, a three-component reaction involving α-bromo-N-tosylhydrazones, terminal alkynes, and NH-azoles has been designed to produce polysubstituted pyrazoles. rsc.org Another approach utilizes the reaction of aldehydes, acyl hydrazides, and malononitrile (B47326) to form fused pyranopyrazole systems. tandfonline.com The synthesis of fluorinated pyrazoles has been achieved via the [3+2] cycloaddition of hydrazones with nitroalkenes, promoted by trifluoroacetic acid. sci-hub.se

Cascade Reactions : Cascade processes are often employed to build the pyrazole ring and introduce functionality simultaneously. A copper-catalyzed relay oxidation strategy has been developed where oxime acetates, amines, and aldehydes undergo a cascade of C-C, C-N, and N-N bond formations followed by oxidative dehydrogenation to yield substituted pyrazoles. rsc.org Tandem cross-coupling/electrocyclization sequences have also been used to construct the pyrazole ring from enol triflates and diazoacetates. nih.gov

These advanced methodologies provide powerful tools for assembling the fluoro-pyrazolone scaffold and diversifying its structure, enabling the efficient generation of complex molecules from simple, readily available precursors. mdpi.comrsc.org

Computational and Theoretical Studies on Fluoro 2 Oxo Pyrazole Systems

Quantum Chemical Calculations of Electronic Structure and Bonding in Fluoro-Pyrazoles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of heterocyclic compounds like fluoro-pyrazoles. nih.govcapes.gov.br These calculations provide insights into molecular geometry, charge distribution, and orbital interactions.

For a typical fluoro-pyrazolone ring, the introduction of a fluorine atom is expected to significantly influence the electronic properties due to its high electronegativity. This would lead to a polarization of the C-F bond and a cascade of inductive effects throughout the pyrazole (B372694) ring. DFT calculations at levels such as B3LYP/6-311++G(d,p) are commonly used to determine optimized geometries, including bond lengths and angles. nih.gov

Natural Bond Orbital (NBO) analysis is another crucial computational tool that helps in understanding charge transfer and conjugative interactions within the molecule. nih.gov It can quantify the electron density on each atom, revealing the extent of electron withdrawal by the fluorine substituent and the oxo group. The calculated atomic charges provide a detailed picture of the electron distribution.

The table below presents hypothetical, yet representative, calculated bond lengths and Mulliken atomic charges for a 5-membered pyrazolone (B3327878) ring, derived from general findings in computational studies of pyrazole derivatives. nih.govnih.gov

| Parameter | Representative Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.34 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.36 |

| C3-F | 1.35 |

| N2=O | 1.22 |

| Mulliken Atomic Charges (e) | |

| N1 | -0.35 |

| N2 | +0.20 |

| C3 | +0.40 |

| C4 | -0.15 |

| C5 | +0.10 |

| F (on C3) | -0.30 |

| O (on N2) | -0.50 |

Note: These values are illustrative and based on general principles of computational chemistry applied to pyrazole systems. Actual values for a specific molecule would require dedicated calculations.

Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net For fluoro-pyrazolones, the electron-withdrawing nature of the fluorine and oxo groups is expected to lower the energies of both HOMO and LUMO, with the magnitude of this effect being quantifiable through time-dependent DFT (TD-DFT) calculations. researchgate.net

Computational Exploration of Tautomeric Equilibria in Fluoro-Pyrazolones

Pyrazoles and pyrazolones are well-known for exhibiting tautomerism, a phenomenon that significantly influences their chemical reactivity and biological activity. researchgate.net Computational methods are essential for predicting the relative stabilities of different tautomeric forms, which can be difficult to distinguish experimentally. Ab initio and DFT calculations can accurately predict the energy differences (ΔE) and Gibbs free energy differences (ΔG) between tautomers. nih.gov

For fluoro-pyrazolones, several tautomeric forms are possible, including the NH, OH, and CH forms. The position of the fluorine atom is a critical determinant of the tautomeric equilibrium. Studies on substituted pyrazoles have shown that electron-donating groups, such as fluorine, tend to stabilize the tautomer where the substituent is on a double-bonded carbon adjacent to an NH group. researchgate.net Conversely, electron-withdrawing groups favor other forms. researchgate.net

The relative energies of these tautomers can be calculated using methods like MP2/6-311++G** or DFT with a suitable functional and basis set. nih.gov The solvent also plays a crucial role in tautomeric preference, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM). capes.gov.br

The following table illustrates the kind of data generated from such computational studies, showing the relative stability of different pyrazolone tautomers.

| Tautomer | Relative Energy (ΔE, kJ/mol) in Gas Phase | Relative Gibbs Free Energy (ΔG, kJ/mol) in Gas Phase |

| 3-Fluoro-5-hydroxy-pyrazole | 0.0 (Reference) | 0.0 (Reference) |

| 3-Fluoro-1H-pyrazol-5(4H)-one | +12.5 | +11.0 |

| 5-Fluoro-1H-pyrazol-3(2H)-one | +8.2 | +7.5 |

Note: The data are illustrative, based on trends observed in computational studies of substituted pyrazolones. researchgate.netnih.gov The most stable tautomer is set as the reference (0.0 kJ/mol).

These calculations help predict which tautomer is likely to predominate under given conditions, which is vital for understanding reaction outcomes and designing synthetic pathways. nih.gov

In Silico Analysis of Reaction Mechanisms Pertinent to Synthesis and Functionalization of Fluoro-Pyrazolones

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. researchgate.netrsc.org For the synthesis and functionalization of fluoro-pyrazolones, in silico studies can help predict regioselectivity, understand the role of catalysts, and optimize reaction conditions.

For instance, the synthesis of pyrazole derivatives often involves cyclization reactions. nih.gov Computational modeling can elucidate the multi-step pathways of these reactions, identifying the rate-determining steps and the structures of key intermediates and transition states. This is particularly valuable for complex reactions or when multiple products can be formed.

Functionalization reactions, such as nitration, halogenation, or coupling reactions on the pyrazole ring, can also be modeled. rsc.orgresearcher.life DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential and Fukui functions. For example, computational studies on pyrazole derivatives have been used to understand the regioselectivity of nitration. researcher.life

Molecular dynamics (MD) simulations can complement static DFT calculations by exploring the conformational space of reactants and intermediates and by modeling the explicit effects of solvent molecules on the reaction pathway. researchgate.net Such studies have been applied to understand ligand binding to enzymes, which is analogous to substrate-catalyst interactions in synthesis. researchgate.net

Theoretical Insights into Potential Hypervalent States within Pyrazole Derivatives

The term "2λ⁵" in "3-Fluoro-2-oxo-3H-2λ⁵-pyrazole" designates a hypervalent nitrogen atom, specifically a nitrogen atom with five valence shell electrons formally involved in bonding. Hypervalent compounds of main group elements are a fascinating area of study, and while common for elements like phosphorus and sulfur, they are rare and challenging to stabilize for first-row elements like nitrogen. nih.gov

Theoretical calculations have predicted the existence and structural stability of some hypervalent nitrogen species (10-N-5), but their synthesis and isolation remain a significant challenge. nih.gov The geometry of such species is often trigonal bipyramidal, and the bonding is described by models like the 3-center-4-electron (3c-4e) bond. nih.gov

For a pyrazole ring to accommodate a λ⁵-nitrogen, significant electronic and steric challenges would need to be overcome. The nitrogen atom would need to be bonded to highly electronegative groups to stabilize the hypervalent state. In the proposed structure, an oxo group is attached to the N2 atom. Computational studies would be essential to determine if such a structure could exist even as a transient intermediate.

Recent computational and experimental work has led to the isolation of stable pentacoordinate nitrogen cationic radicals, where the nitrogen center adopts a trigonal bipyramidal geometry. nih.gov These studies, while not on pyrazole systems, provide a framework for the theoretical design of hypervalent nitrogen compounds. Quantum chemical calculations, including Atoms in Molecules (AIM) analysis, would be necessary to characterize the nature of the bonding around the hypervalent nitrogen in a hypothetical molecule like 3-Fluoro-2-oxo-3H-2λ⁵-pyrazole. nih.gov Such calculations would search for bond critical points and analyze the electron density to confirm the presence of hypervalent interactions. nih.gov

Computational studies on polyazoles have also touched upon the instabilities arising from adjacent nitrogen atoms, which would be relevant to the N-N bond in a hypervalent pyrazole. The introduction of an N-oxide can stabilize such systems by withdrawing electron density, a principle that might be applicable to the N-oxo moiety in the target compound.

Strategic Utility and Building Block Applications in Complex Molecular Synthesis

Fluoro-Pyrazolones as Key Intermediates for Advanced Organic Synthesis

Fluoro-pyrazolones, particularly those with trifluoromethyl (CF3) groups, are privileged structural motifs found in numerous pharmaceuticals and agrochemicals. nih.gov Their utility as key intermediates stems from the development of efficient synthetic protocols and the ability to selectively functionalize the pyrazole (B372694) core for further elaboration.

A robust method for creating these intermediates is the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles. nih.govacs.org This approach often involves the (3 + 3)-annulation of in situ generated nitrile imines with an appropriate acetylene (B1199291) surrogate, such as mercaptoacetaldehyde. nih.govacs.org This process is followed by a cascade of reactions, including dehydration and ring contraction, to yield the desired pyrazole scaffold. nih.govacs.org The method is valued for its use of readily available starting materials, mild reaction conditions, and broad tolerance of various functional groups. acs.org

Once the core pyrazole structure is formed, it can be further modified, transforming it into a versatile building block for more complex syntheses. rsc.org Post-cyclization functionalization is a key strategy for introducing handles for cross-coupling reactions. rsc.org For instance, the C(4) and C(5) positions of the 1-aryl-3-CF3-pyrazole ring can be selectively iodinated under different reaction conditions. rsc.org Treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) and molecular iodine typically leads to iodination at the C(4) position, whereas deprotonation with n-butyllithium (n-BuLi) followed by quenching with iodine results in exclusive functionalization at the C(5) position. rsc.org

These resulting iodo-pyrazoles are highly valuable intermediates for constructing more elaborate molecules through well-established cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. rsc.org This two-step sequence of synthesis and selective functionalization provides a powerful platform for accessing a wide array of complex trifluoromethylated pyrazole derivatives. nih.govrsc.org

| Intermediate | Synthesis Method | Reagents | Position of Functionalization | Subsequent Reactions | Ref |

| 1-Aryl-3-trifluoromethylpyrazoles | One-pot (3+3) annulation/ring contraction | Nitrile imines, Mercaptoacetaldehyde | Core Scaffold | - | nih.govacs.org |

| 1-Aryl-4-iodo-3-trifluoromethylpyrazoles | CAN-mediated iodination | I₂, Ceric Ammonium Nitrate (CAN) | C(4) | Suzuki-Miyaura, Sonogashira | rsc.org |

| 1-Aryl-5-iodo-3-trifluoromethylpyrazoles | Lithiation followed by iodination | n-BuLi, I₂ | C(5) | Suzuki-Miyaura, Sonogashira | nih.govrsc.org |

Construction of Fused Heterocyclic Systems Utilizing Fluoro-Pyrazolone Scaffolds

The inherent reactivity and structural features of fluoro-pyrazolone building blocks make them ideal precursors for the synthesis of fused heterocyclic systems. These complex scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials. nih.govresearchgate.net

One prominent example is the synthesis of pyrazolyl-substituted chromones. Fluorine-containing 1-(2-hydroxyphenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-ones, which can be prepared via base-catalyzed condensation, undergo oxidative cyclization to form the fused chromone (B188151) ring system. researchgate.net Depending on the cyclization agent, such as dimethyl sulfoxide (B87167) (DMSO) with either iodine or copper(II) chloride, different substituted 2-(pyrazol-4-yl)chromones can be obtained. researchgate.net

Another important class of fused systems derived from pyrazole intermediates is the pyrazolo[1,5-a]pyrimidines. These are efficiently synthesized through the condensation of aminopyrazoles with 1,3-dicarbonyl compounds. researchgate.net The resulting pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a core component of molecules with demonstrated anti-inflammatory, anticancer, and neuroprotective activities. nih.gov Furthermore, the introduction of different substituents onto this fused ring system allows for the fine-tuning of properties, including fluorescence, paving the way for their use as new fluorescent probes. researchgate.net The development of flow chemistry techniques has also streamlined the synthesis of such fused scaffolds, offering advantages in terms of reaction time, safety, and scalability. nih.gov

| Fluoro-Pyrazolone Precursor | Fused Heterocyclic System | Synthetic Strategy | Key Reagents | Ref |

| Fluorinated 2'-hydroxychalcones | 2-(Pyrazol-4-yl)chromones | Oxidative Cyclization | DMSO, I₂ or CuCl₂ | researchgate.net |

| Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Condensation | 1,3-Dicarbonyl compounds, Acid | researchgate.net |

| 2-Alkynylanilines (forms indole (B1671886) in-situ) | Indolo[1,2-b]isoquinolines | Tandem Annulation | KN(SiMe₃)₂, Nitroarenes | acs.org |

| Fluorinated Diazoalkanes | Fluorine-substituted Pyrazoles | [2+3] Cycloaddition | Dipolarophiles | nih.gov |

Applications in the Rational Design of Functional Molecules

The fluoro-pyrazolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility, enhanced by the presence of fluorine, makes it a cornerstone in the rational design of new functional molecules with tailored properties. researchgate.net

In drug discovery, fluoro-substituted pyrazoles are integral to the design of novel therapeutic agents. By incorporating the pyrazole nucleus into larger molecules or combining it with other heterocyclic systems like oxadiazoles (B1248032) or pyrazolines, chemists have developed compounds with potent biological activities. researchgate.netresearchgate.net These include agents with demonstrated antimicrobial, antifungal, antimalarial, and antituberculosis effects. researchgate.netresearchgate.net For example, a series of fluoro-substituted pyrazolylpyrazolines displayed excellent antimalarial activity against Plasmodium falciparum. researchgate.net Similarly, pyrazole derivatives have been designed as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy, and have shown potent antiproliferative activities against various human cancer cell lines. nih.gov

Beyond medicine, the unique electronic properties of fluoro-pyrazolones are harnessed in materials science. Pyrazole derivatives have been designed and synthesized to act as effective corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net The nitrogen heteroatoms and aromatic π-system of the pyrazole ring facilitate strong adsorption onto the metal surface, forming a protective layer that mitigates corrosion. researchgate.net Theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are often used alongside experimental work to understand the inhibition mechanism and to rationally design more effective inhibitors. researchgate.net

| Application Area | Molecule Class/Derivative | Targeted Function/Activity | Design Strategy | Ref |

| Medicinal Chemistry | Fluoro-substituted pyrazolylpyrazolines | Antimalarial (P. falciparum) | Hybridization of pyrazole and pyrazoline moieties | researchgate.net |

| Medicinal Chemistry | Fluoro-substituted pyrazole-oxadiazole hybrids | Antibacterial, Antituberculosis | Molecular hybridization of two active pharmacophores | researchgate.net |

| Medicinal Chemistry | Pyrazole Derivatives | Anticancer (p53-MDM2 inhibition) | Structure-based design to disrupt protein-protein interaction | nih.gov |

| Materials Science | Pyrazole Derivative (BM-01) | Corrosion Inhibition | Design for strong adsorption on metal surfaces via heteroatoms and π-systems | researchgate.net |

| Medicinal Chemistry | Pyrazolyl-chromones | Antimicrobial | Combination of pyrazole and chromone scaffolds | researchgate.net |

Future Research Trajectories and Unresolved Challenges in Fluoro 2 Oxo Pyrazole Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in contemporary chemistry. For fluoro-2-oxo-pyrazoles, future research will undoubtedly focus on moving away from traditional, often harsh, fluorinating agents and solvent systems.

Current green approaches in the synthesis of fluorinated pyrazoles often utilize ultrasound irradiation or water-based systems to improve efficiency and reduce environmental impact. nih.govthieme-connect.com For instance, the synthesis of some fluorinated pyrazoles has been achieved in good to excellent yields from corresponding chalcones under ultrasonic irradiation. nih.gov Another avenue of sustainable synthesis involves the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents. These solvents have been shown to dramatically increase regioselectivity in pyrazole (B372694) formation, a persistent challenge in the synthesis of unsymmetrically substituted pyrazoles. acs.orgconicet.gov.ar

Future innovations will likely focus on catalyst development and process intensification. The use of natural catalysts, such as Bael fruit ash in water, has already shown promise in the synthesis of fused pyranopyrazoles. thieme-connect.com The exploration of novel, recyclable organocatalysts or transition-metal catalysts for the direct and regioselective fluorination of pyrazole precursors will be a key research area. Furthermore, the application of flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of these energetic materials.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Fluorinated Pyrazoles

| Feature | Conventional Methods | Emerging Green Methods |

| Solvents | Often chlorinated or polar aprotic solvents | Water, fluorinated alcohols (TFE, HFIP), ionic liquids |

| Energy Input | Typically thermal heating | Ultrasound irradiation, microwave heating, mechanochemistry |

| Catalysts | Stoichiometric and often hazardous reagents | Recyclable organocatalysts, biocatalysts, natural catalysts |

| Selectivity | Can lead to mixtures of regioisomers | Improved regioselectivity through solvent and catalyst choice |

| Waste Generation | Significant production of hazardous waste | Reduced waste through atom economy and catalyst recycling |

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of the fluoro-2-oxo-pyrazole core is largely unexplored. The presence of a fluorine atom, an oxo group, and the inherent reactivity of the pyrazole ring suggests a rich and complex chemical behavior waiting to be discovered.

One of the most promising areas of future research is the exploration of cycloaddition reactions. 4H-pyrazoles bearing electron-withdrawing fluoro substituents are known to react rapidly as Diels-Alder dienes. mdpi.com The reactivity of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, for example, has been studied in detail, revealing a balance between reactivity and stability. mdpi.commit.edu It is conceivable that 3-fluoro-2-oxo-pyrazoles could participate in a variety of pericyclic reactions, acting as either dienes or dienophiles, to construct complex polycyclic systems.

Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, or it can direct metallation to adjacent positions, opening up avenues for further functionalization. The interplay between the electron-withdrawing nature of the fluorine and oxo groups and the electron-rich pyrazole ring is expected to lead to unique and potentially synthetically useful reactivity patterns. The investigation of reactions such as C-H activation, cross-coupling, and ring-opening reactions will be crucial in unlocking the full synthetic potential of this scaffold.

Development of Predictive Computational Models for Structure-Reactivity Relationships

The development of accurate and predictive computational models is essential for accelerating the discovery and optimization of novel chemical entities. In the context of fluoro-2-oxo-pyrazoles, computational chemistry can provide invaluable insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) calculations have been successfully employed to understand the Diels-Alder reactivity of fluorinated 4H-pyrazoles. mdpi.com These studies have shown that hyperconjugative antiaromaticity plays a significant role in determining the reactivity of these compounds. Similar computational approaches can be applied to 3-fluoro-2-oxo-pyrazoles to predict their preferred conformations, frontier molecular orbital energies, and reaction barriers for various transformations.

Future research should focus on developing more sophisticated computational models that can accurately predict not only reactivity but also key physicochemical properties such as solubility, lipophilicity, and metabolic stability. Machine learning and artificial intelligence are poised to play a transformative role in this area. rsc.org By training algorithms on existing data for fluorinated heterocycles, it may become possible to predict the properties and reactivity of novel fluoro-2-oxo-pyrazoles with a high degree of accuracy, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Table 2: Key Parameters for Computational Modeling of Fluoro-2-oxo-Pyrazoles

| Parameter | Computational Method | Predicted Property |

| Ground State Geometry | DFT, ab initio methods | Bond lengths, bond angles, dihedral angles, conformational preferences |

| Frontier Molecular Orbitals | DFT | HOMO-LUMO gap, reactivity indices, sites of electrophilic/nucleophilic attack |

| Reaction Energetics | Transition state theory, DFT | Activation energies, reaction enthalpies, kinetic vs. thermodynamic control |

| Spectroscopic Properties | TD-DFT, NMR prediction software | UV-Vis spectra, NMR chemical shifts, coupling constants |

| Physicochemical Properties | QSAR, machine learning models | LogP, solubility, pKa, metabolic stability |

Exploration of Emerging Applications in Chemical Research

While the specific applications of 3-fluoro-2-oxo-3H-2lambda5-pyrazole are yet to be determined, the broader class of fluorinated pyrazoles has already demonstrated immense potential in various fields of chemical research. acs.orgnih.gov

In medicinal chemistry, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. sci-hub.se The introduction of fluorine can enhance the pharmacological profile of these molecules. scispace.comnih.gov Future research will likely focus on synthesizing libraries of fluoro-2-oxo-pyrazole derivatives and screening them for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

In materials science, the unique electronic properties of fluorinated heterocycles make them attractive candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic nature of the fluoro-2-oxo-pyrazole core could be exploited to design new materials with tailored optoelectronic properties.

Furthermore, the reactivity of these compounds could be harnessed in the development of novel chemical probes and labeling agents for chemical biology applications. The ability to participate in "click" chemistry-type reactions, for instance, could enable their use in bioconjugation and imaging. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.